3-(3-Fluorophenyl)thiophene

Catalog No.
S13351757
CAS No.
189335-93-1
M.F
C10H7FS
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Fluorophenyl)thiophene

CAS Number

189335-93-1

Product Name

3-(3-Fluorophenyl)thiophene

IUPAC Name

3-(3-fluorophenyl)thiophene

Molecular Formula

C10H7FS

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C10H7FS/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-7H

InChI Key

JROQAKHICNOXFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CSC=C2

3-(3-Fluorophenyl)thiophene is an organic compound featuring a thiophene ring substituted with a fluorophenyl group at the third position. Its molecular formula is C10H7F. The presence of the fluorine atom in the phenyl group significantly influences the compound's chemical properties, including its reactivity and biological activity. Thiophenes are known for their aromatic characteristics and are widely studied due to their applications in materials science, pharmaceuticals, and organic electronics.

, including:

  • Electrophilic Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
  • Oxidation: The compound can be oxidized to yield sulfoxides or sulfones using agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert the thiophene ring to tetrahydrothiophene derivatives using reducing agents like lithium aluminum hydride.
  • Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, which are useful for synthesizing more complex structures.

Thiophene derivatives, including 3-(3-Fluorophenyl)thiophene, exhibit various biological activities. Research indicates that thiophene compounds can possess antimicrobial, anti-inflammatory, analgesic, antihypertensive, and antitumor properties. For instance, certain thiophene-based compounds have demonstrated significant inhibition of key enzymes involved in inflammation and cancer progression, making them potential candidates for therapeutic applications .

The synthesis of 3-(3-Fluorophenyl)thiophene can be achieved through several methods:

  • Electrophilic Aromatic Substitution: This method involves the reaction of thiophene with a suitable fluorinated aromatic compound in the presence of a catalyst.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed reactions such as Suzuki or Stille coupling allows for the introduction of the fluorophenyl group onto the thiophene ring. This method typically provides high yields and selectivity .
  • Direct Fluorination: Direct fluorination techniques can also be employed to introduce fluorine into the aromatic system.

3-(3-Fluorophenyl)thiophene has several applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a scaffold for developing new drugs targeting inflammation or cancer.
  • Organic Electronics: Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.
  • Material Science: The compound's unique properties allow it to be used in creating advanced materials with specific functionalities.

Studies on 3-(3-Fluorophenyl)thiophene have shown that it can interact with various biological targets through mechanisms such as hydrogen bonding and π-π stacking interactions. These interactions are crucial for understanding how this compound might function in biological systems and its potential therapeutic effects. Research has indicated that thiophene derivatives may influence signaling pathways related to inflammation and tumor growth by modulating enzyme activity .

Several compounds share structural similarities with 3-(3-Fluorophenyl)thiophene. Here is a comparison highlighting its uniqueness:

Compound NameStructure DescriptionUnique Features
2-(2-Fluorophenyl)thiopheneThiophene ring with a fluorophenyl group at position 2Different substitution pattern affects reactivity.
2-(4-Fluorophenyl)thiopheneThiophene ring with a fluorophenyl group at position 4Positioning of fluorine alters electronic properties.
3-(4-Fluorophenyl)thiopheneSimilar structure with fluorine at position 4Variations in biological activity due to substitution position.
2-(3-Chlorophenyl)thiopheneThiophene ring with a chlorophenyl groupChlorine substitution may lead to different biological effects.

The unique positioning of the fluorine atom in 3-(3-Fluorophenyl)thiophene influences its chemical behavior and potential interactions with biological targets compared to these similar compounds .

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Exact Mass

178.02524956 g/mol

Monoisotopic Mass

178.02524956 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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